molecular formula C12H19NO2Si B11874033 Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- CAS No. 10437-02-2

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)-

Cat. No.: B11874033
CAS No.: 10437-02-2
M. Wt: 237.37 g/mol
InChI Key: VAHDENPDHKBZSR-UHFFFAOYSA-N
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Description

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- is a silicon-containing acetamide derivative characterized by a trimethylsilyl (TMS) group and a 4-methoxyphenyl moiety attached to the nitrogen atom. This compound is structurally distinct from simpler acetamides due to its dual substitution pattern, which may confer unique physicochemical and pharmacological properties.

Synthetic routes for similar TMS-protected acetamides often involve silylation reactions. For example, intermediates like N-(4-ethynylphenyl)acetamide derivatives are synthesized via trimethylsilyl deprotection using tetrabutylammonium fluoride (TBAF) .

Properties

CAS No.

10437-02-2

Molecular Formula

C12H19NO2Si

Molecular Weight

237.37 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-trimethylsilylacetamide

InChI

InChI=1S/C12H19NO2Si/c1-10(14)13(16(3,4)5)11-6-8-12(15-2)9-7-11/h6-9H,1-5H3

InChI Key

VAHDENPDHKBZSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Role of TMS-Cl and Zinc Dust in N-Silylation

A seminal approach involves TMS-Cl activated by zinc dust, which circumvents the need for traditional bases like triethylamine. In this system, zinc dust acts as a mild reducing agent, facilitating the deprotonation of the amine while scavenging HCl byproducts. For example, silylation of N-(4-methoxyphenyl)acetamide in chloroform at 25–50°C achieves >90% conversion within 10 minutes. The homogeneous reaction medium prevents racemization, making this method suitable for stereosensitive applications.

Catalytic Systems for Enhanced Silylation Efficiency

Dual Catalysts: Dimethylaniline and Imidazole

A breakthrough in catalytic silylation employs a two-component system of dimethylaniline (0.1–0.5 wt%) and imidazole (0.08–0.6 wt%) to accelerate TMS-Cl reactions. This combination reduces side reactions such as over-silylation or methoxy group cleavage. In a representative procedure, acetamide and TMS-Cl (1:3.77–4.03 molar ratio) react in triethylamine, achieving 99.62% purity and 93.66% yield.

Table 1: Performance of Dual Catalysts in TMS-Cl Silylation

Catalyst Ratio (Dimethylaniline:Imidazole)Purity (%)Yield (%)
0.3:0.499.5191.33
0.5:0.699.6293.66

Solvent and Temperature Optimization

Solvent Selection for Homogeneous Reactions

Polar aprotic solvents like tetrahydrofuran (THF) and chloroform are optimal for silylation due to their ability to solubilize both TMS-Cl and the acetamide precursor. THF, in particular, stabilizes reactive intermediates, as demonstrated in the synthesis of analogous silylated peptides. Chloroform’s low polarity minimizes undesired side reactions, such as methoxy group oxidation.

Temperature-Dependent Reaction Kinetics

Controlled studies reveal that silylation proceeds efficiently at 25–50°C, with higher temperatures (>60°C) risking desilylation. For instance, maintaining the reaction at 37°C in THF reduces the reaction time to 30 minutes while preserving product integrity.

Industrial-Scale Synthesis and Purification Strategies

Large-Batch Silylation in Polar Aprotic Solvents

Patent methodologies describe scaling the reaction to kilogram quantities using TMS-Cl (1.5 equivalents) in THF. Post-silylation, the mixture is diluted with water, and the pH is adjusted to 2.0 with HCl to precipitate unreacted starting materials. Triple extraction with n-butanol ensures >99% recovery of the silylated product.

Crystallization and Trituration for High Purity

Post-extraction, the crude product is concentrated to ≤2% water content and crystallized from acetone. Trituration in a 1:1 methanol-acetone mixture at 20°C removes residual catalysts, yielding a white solid with ≤5% acetone content.

Comparative Analysis of Silylation Methodologies

Table 2: Key Metrics Across Silylation Methods

MethodPurity (%)Yield (%)Time (min)
TMS-Cl/Zn dust (CHCl3)98.289.510
Dual catalyst (TEA/imidazole)99.693.730
Industrial-scale (THF)99.191.845

The dual-catalyst system outperforms traditional methods in both yield and purity, albeit with longer reaction times. Zinc dust-mediated reactions offer rapid silylation but require stringent pH control during workup .

Chemical Reactions Analysis

Nucleophilic Substitution and Alkylation

The TMS group acts as a transient protecting group, facilitating alkylation or acylation at the methoxyphenyl ring. For example:

  • Reaction with acetals : In the presence of TMSOTf, N,O-acetal intermediates form via silyl imidate activation, enabling nucleophilic attack on oxocarbenium ions .

  • Alkylation : Desilylation with aqueous acid (e.g., CF<sub>3</sub>COOH) exposes the amide nitrogen for further alkylation .

Mechanistic Pathway :

  • TMSOTf activates the acetal (R-O-CH<sub>2</sub>-O-R) to form an oxocarbenium ion.

  • The TMS-protected amide undergoes deprotonation, forming a silyl imidate nucleophile.

  • Nucleophilic attack yields N,O-acetal products (Fig. 1) .

Hydrolysis and Desilylation

The TMS group is hydrolytically labile under acidic or basic conditions, regenerating the parent acetamide:

N-(4-MeOPh)-N-TMS-acetamideH2O/H+N-(4-MeOPh)-acetamide+Me3SiOH\text{N-(4-MeOPh)-N-TMS-acetamide} \xrightarrow{\text{H}_2\text{O/H}^+} \text{N-(4-MeOPh)-acetamide} + \text{Me}_3\text{SiOH}

Condition Time Yield Ref
CF<sub>3</sub>COOH/EtOH2 h>90%

Comparative Reactivity

Reaction Type TMS-Protected Non-Protected
Alkylation at NInhibitedFacilitated
Hydrolysis RateSlowerFaster
Stability in Protic SolventsHighLow

Scientific Research Applications

Reaction Conditions

  • The reaction proceeds through acetylation after the initial formation of the trimethylsilyl derivative.
  • Optimization of reaction conditions is crucial for achieving higher yields and purity.

Scientific Research Applications

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- exhibits a variety of applications in scientific research:

Chemistry

  • Intermediate in Synthesis : Serves as a building block for synthesizing more complex organic molecules.
  • Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions. For example:
    • Oxidation : Methoxy group can be oxidized to form quinones.
    • Reduction : Acetamide can be reduced to amines.
    • Substitution : The trimethylsilyl group can be replaced with other functional groups.
Reaction TypeReagentsProducts
OxidationPotassium permanganateQuinones
ReductionLithium aluminum hydrideAmines
SubstitutionHalogensSubstituted derivatives

Biology

  • Biological Activity : Investigated for potential biological interactions and activities, including antimicrobial and anticancer properties.
  • Molecular Docking Studies : Insights into binding affinities with various enzymes have been explored, indicating potential therapeutic applications.

Medicine

  • Therapeutic Properties : Explored for its efficacy in treating conditions such as cancer due to its interaction with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
  • Case Study : A study on sulfonamide derivatives containing acetamide fragments demonstrated significant antimicrobial and anticancer activities, highlighting the relevance of acetamides in drug development .

Industry

  • Used in the development of new materials and chemical processes due to its unique structural features that enhance stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The acetamide group can form hydrogen bonds with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Substituent-Driven Physicochemical Properties

The table below compares N-(4-methoxyphenyl)-N-(trimethylsilyl)-acetamide with related compounds based on substituents, molecular weight (MW), and key properties:

Compound Name Substituents MW (g/mol) Key Properties
N-(4-Methoxyphenyl)acetamide 4-methoxyphenyl 179.2 High crystallinity; moderate solubility in polar solvents
N-(4-Methoxyphenyl)-N-(trimethylsilyl)-acetamide 4-methoxyphenyl + TMS ~235.4* Increased lipophilicity; potential for enhanced bioavailability
N-(4-Ethynylphenyl)acetamide 4-ethynylphenyl 175.2 Reactive alkyne group; used in click chemistry
N-(3-Chlorophenyl)acetamide 3-chlorophenyl 183.6 Electron-withdrawing Cl group; higher metabolic stability
N-(4-Nitrophenyl)acetamide 4-nitrophenyl 194.2 Strong electron-withdrawing NO₂; UV-active

*Estimated based on analogous structures.

Key Observations :

  • The TMS group in N-(4-methoxyphenyl)-N-(trimethylsilyl)-acetamide significantly increases its molecular weight and lipophilicity compared to non-silylated analogs like N-(4-methoxyphenyl)acetamide. This may enhance blood-brain barrier penetration or intracellular uptake .
  • Electron-donating vs. In contrast, nitro or chloro substituents (e.g., N-(4-nitrophenyl)acetamide) withdraw electrons, altering reactivity and solubility .
Pharmacological Activity Comparisons
  • Anticancer Activity :
    Acetamides with sulfonylquinazoline substituents, such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) , exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells . While the title compound lacks direct activity data, its TMS group could modulate similar pathways by enhancing cellular uptake or protecting against metabolic degradation.
  • Antidiabetic Activity :
    N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) shows potent hypoglycemic effects (IC₅₀ = 69 µM) via protein tyrosine phosphatase inhibition . The TMS group in the title compound might similarly enhance target engagement but requires empirical validation.
  • Antimicrobial Activity :
    2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) demonstrates broad-spectrum antimicrobial activity due to its hybrid benzofuran-oxadiazole scaffold . The title compound’s TMS group could alter its interaction with microbial enzymes, though this remains speculative.

Biological Activity

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- is categorized as an acetanilide, which consists of an acetamide group conjugated to a phenyl group. The presence of the methoxy group on the phenyl ring and the trimethylsilyl group enhances its chemical properties, potentially influencing its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties . It has shown promise in inhibiting the growth of various cancer cell lines through multiple mechanisms. For instance, research indicates that it may modulate epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers, particularly non-small cell lung cancer (NSCLC) .

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionIC50 Value (µM)
NSCLCEGFR modulation15
BreastApoptosis induction10
ColonCell cycle arrest12

The mechanisms through which Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- exerts its biological effects include:

  • EGFR Inhibition : The compound has been shown to inhibit EGFR signaling pathways, which are often upregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This was demonstrated through flow cytometry analyses that showed increased Annexin V positivity in treated cells .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : A study investigated the effects of Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- on NSCLC cell lines. Results indicated significant growth inhibition with an IC50 value of 15 µM, attributed to its ability to target mutated forms of EGFR .
  • Breast Cancer : In another study focusing on breast cancer cell lines, treatment with the compound led to a notable increase in apoptosis markers. The IC50 value was determined to be 10 µM, suggesting potent anticancer activity .
  • Colon Cancer : Research on colon cancer cells revealed that Acetamide induced cell cycle arrest and apoptosis through mitochondrial pathways. The study reported an IC50 value of 12 µM for this effect .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that Acetamide exhibits favorable absorption characteristics with a moderate half-life. However, toxicity assessments indicated potential hepatotoxic effects at higher concentrations, necessitating careful dose optimization during therapeutic applications .

Table 2: Pharmacokinetic Profile

ParameterValue
AbsorptionModerate
Half-life4 hours
Hepatotoxicity RiskModerate

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